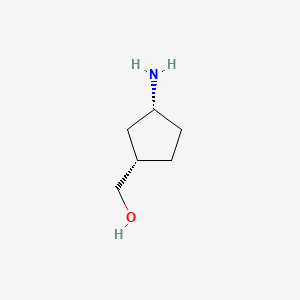

((1S,3R)-3-aminocyclopentyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

[(1S,3R)-3-aminocyclopentyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c7-6-2-1-5(3-6)4-8/h5-6,8H,1-4,7H2/t5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVQDOKDLGGYIOY-NTSWFWBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@H]1CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102099-18-3 | |

| Record name | rac-[(1R,3S)-3-aminocyclopentyl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Enantioselective Synthesis of ((1S,3R)-3-aminocyclopentyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to the enantioselective synthesis of ((1S,3R)-3-aminocyclopentyl)methanol, a crucial chiral building block in the development of carbocyclic nucleoside analogues with potential therapeutic applications. The methodologies presented are based on established, peer-reviewed synthetic routes, offering detailed experimental protocols and quantitative data to support their application in a research and development setting.

Introduction

This compound is a carbocyclic nucleoside analogue precursor that has garnered significant interest in medicinal chemistry. Its rigid cyclopentane core, combined with the stereochemically defined amino and hydroxymethyl functionalities, makes it an isostere of natural ribose. This structural mimicry allows for the synthesis of novel nucleoside analogues with potential antiviral and antineoplastic activities. The precise spatial arrangement of the substituents is critical for biological activity, necessitating highly stereocontrolled synthetic strategies. This guide focuses on a well-established enantioselective synthesis starting from the chiral pool, specifically L-aspartic acid.

Synthetic Strategy Overview

The most efficient and widely cited enantioselective synthesis of this compound commences with L-aspartic acid, a readily available and inexpensive chiral starting material. The overall strategy involves the construction of a protected cyclopentanone intermediate, followed by stereoselective reduction and subsequent deprotection to yield the target molecule. This approach ensures the correct absolute stereochemistry at the C1 and C3 positions of the cyclopentane ring.

A logical workflow for this synthesis is depicted below:

Caption: General workflow for the enantioselective synthesis of this compound.

Key Experimental Protocols

The following protocols are adapted from the peer-reviewed literature and provide a step-by-step guide to the key transformations in the synthesis.

Synthesis of N-Boc-L-aspartic acid anhydride

This initial step involves the protection of the amino group of L-aspartic acid and subsequent cyclization to form the corresponding anhydride.

-

Materials: L-aspartic acid, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), Tetrahydrofuran (THF), Acetic anhydride.

-

Procedure:

-

Suspend L-aspartic acid in a mixture of THF and water.

-

Add triethylamine, followed by the dropwise addition of a solution of Boc₂O in THF at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Acidify the mixture with 1N HCl and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Dissolve the resulting crude N-Boc-L-aspartic acid in acetic anhydride and heat at 60 °C for 2 hours.

-

Remove the solvent under vacuum to yield the crude N-Boc-L-aspartic acid anhydride, which can be used in the next step without further purification.

-

Dieckmann Condensation to form the Protected Cyclopentanone

The anhydride is then subjected to a Dieckmann condensation to construct the cyclopentane ring.

-

Materials: N-Boc-L-aspartic acid anhydride, appropriate diester precursor (e.g., dimethyl malonate), Sodium methoxide, Methanol, Toluene.

-

Procedure:

-

Prepare a solution of sodium methoxide in methanol.

-

Add the diester precursor to the sodium methoxide solution at 0 °C.

-

Add a solution of N-Boc-L-aspartic acid anhydride in toluene dropwise.

-

Heat the reaction mixture at reflux for 4-6 hours.

-

Cool the reaction to room temperature and quench with acetic acid.

-

Perform an aqueous workup and extract the product with ethyl acetate.

-

The crude product is purified by column chromatography on silica gel to afford the protected cyclopentanone.

-

Stereoselective Reduction of the Ketone

This is a critical step to establish the desired syn stereochemistry of the amino and hydroxyl groups.

-

Materials: Protected cyclopentanone, Sodium borohydride (NaBH₄) or Lithium tri-sec-butylborohydride (L-Selectride®), Methanol or THF.

-

Procedure:

-

Dissolve the protected cyclopentanone in methanol or THF and cool to -78 °C.

-

Add the reducing agent (e.g., NaBH₄) portion-wise, maintaining the low temperature.

-

Stir the reaction at -78 °C for 2-4 hours.

-

Quench the reaction by the slow addition of water.

-

Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

-

The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis of the crude product before purification by column chromatography.

-

Reduction of the Ester and Deprotection

The final steps involve the reduction of the ester functionality to the primary alcohol and removal of the protecting groups.

-

Materials: Protected (1S,3R)-hydroxy ester, Lithium aluminum hydride (LiAlH₄), THF, Hydrochloric acid (HCl).

-

Procedure:

-

Prepare a solution of the protected hydroxy ester in anhydrous THF and cool to 0 °C.

-

Slowly add a solution of LiAlH₄ in THF.

-

Allow the reaction to warm to room temperature and stir for 3 hours.

-

Cool the reaction to 0 °C and quench sequentially with water, 15% NaOH solution, and water (Fieser workup).

-

Filter the resulting aluminum salts and concentrate the filtrate.

-

Dissolve the crude protected amino alcohol in a solution of HCl in methanol or dioxane.

-

Stir at room temperature for 2 hours.

-

Concentrate the solvent under reduced pressure to yield this compound as its hydrochloride salt.

-

Quantitative Data Summary

The following table summarizes typical yields and stereoselectivities reported for the key steps in the synthesis of this compound.

| Step | Reagents and Conditions | Yield (%) | Diastereomeric Ratio (syn:anti) / ee (%) |

| N-Boc Protection & Anhydride Formation | Boc₂O, TEA, THF; Acetic anhydride, 60 °C | >95 | N/A |

| Dieckmann Condensation | NaOMe, MeOH, Toluene, reflux | 75-85 | N/A |

| Stereoselective Ketone Reduction | NaBH₄, MeOH, -78 °C | 80-90 | >10:1 |

| Ester Reduction & Deprotection | 1. LiAlH₄, THF; 2. HCl, MeOH | 85-95 | N/A |

Reaction Pathway Diagram

The detailed synthetic pathway from L-aspartic acid is illustrated below.

Caption: Key transformations in the enantioselective synthesis of this compound.

Conclusion

The enantioselective synthesis of this compound from L-aspartic acid represents a robust and efficient method for obtaining this valuable chiral building block. The key to this synthesis lies in the highly diastereoselective reduction of the cyclopentanone intermediate, which establishes the required syn relationship between the amino and hydroxymethyl precursors. The detailed protocols and quantitative data provided in this guide are intended to facilitate the successful implementation of this synthesis in a laboratory setting, thereby supporting the advancement of research and development in the field of carbocyclic nucleoside analogues.

spectroscopic data of ((1S,3R)-3-aminocyclopentyl)methanol (NMR, IR, MS)

A Technical Guide to the Spectroscopic Analysis of ((1S,3R)-3-aminocyclopentyl)methanol

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the known spectral characteristics of its constituent functional groups (amine, alcohol, cyclopentyl ring) and data from closely related analogs.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -CH₂OH (methylene protons) | 3.4 - 3.6 | Doublet of doublets | 2H | |

| -CH-NH₂ (methine proton) | 2.8 - 3.2 | Multiplet | 1H | |

| Cyclopentyl ring protons | 1.2 - 2.2 | Multiplets | 7H | |

| -OH (hydroxyl proton) | Variable (broad singlet) | Broad Singlet | 1H | |

| -NH₂ (amine protons) | Variable (broad singlet) | Broad Singlet | 2H |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Chemical Shift (δ, ppm) |

| -CH₂OH (methylene carbon) | 60 - 65 |

| -CH-NH₂ (methine carbon) | 50 - 55 |

| Cyclopentyl ring carbons | 25 - 45 |

Table 3: Predicted IR Spectral Data

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Description |

| O-H stretch (alcohol) | 3200 - 3600 | Strong, Broad | Hydrogen-bonded hydroxyl group |

| N-H stretch (amine) | 3300 - 3500 | Medium, Broad (two bands for primary amine) | Primary amine N-H stretching |

| C-H stretch (sp³ C-H) | 2850 - 3000 | Strong | Aliphatic C-H stretching |

| C-O stretch (alcohol) | 1000 - 1260 | Strong | C-O stretching of the primary alcohol |

| N-H bend (amine) | 1590 - 1650 | Medium | Primary amine N-H bending |

Table 4: Predicted Mass Spectrometry Data

| Ion | m/z Ratio | Description |

| [M]+ | 115.18 | Molecular ion |

| [M+H]+ | 116.19 | Protonated molecular ion (in ESI or CI) |

| Fragments | Various | Loss of H₂O, NH₃, CH₂OH |

Experimental Protocols

The following are detailed methodologies for acquiring NMR, IR, and MS data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for determining the absolute configuration of amino alcohols using NMR has been described, which involves the analysis of their bis-MPA derivatives.[1]

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the analyte in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical to avoid exchange of labile protons (-OH, -NH₂) with the solvent.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrumentation and Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

Acquire a ¹H NMR spectrum. Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (16-64) to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

-

If necessary, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond proton-carbon correlations.

-

Infrared (IR) Spectroscopy

Organic chemists commonly utilize IR spectroscopy to identify the functional groups present in a molecule.[2]

-

Sample Preparation (Thin Film Method): [3]

-

Instrumentation and Data Acquisition:

-

Place the salt plate in the sample holder of an FTIR (Fourier Transform Infrared) spectrometer.

-

Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Perform a background scan with a clean, empty salt plate to subtract atmospheric and instrumental interferences.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions.[4]

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or water.[5]

-

Further dilute an aliquot of this solution to a final concentration of about 10-100 µg/mL.[5]

-

Ensure the final solution is free of any particulate matter by filtration if necessary.[5]

-

-

Instrumentation and Data Acquisition:

-

Introduce the sample into the mass spectrometer. Common ionization techniques for amino alcohols include Electrospray Ionization (ESI) or Chemical Ionization (CI), which are "soft" techniques that often preserve the molecular ion.[6] Electron Impact (EI) ionization can also be used, which typically causes more fragmentation.[7]

-

The ions are then separated by a mass analyzer based on their mass-to-charge ratio.[4]

-

A detector records the abundance of each ion, generating a mass spectrum.[4]

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel chemical compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the experimental procedures to obtain them. For definitive structural elucidation, the acquisition and interpretation of actual experimental data are essential.

References

- 1. researchgate.net [researchgate.net]

- 2. community.wvu.edu [community.wvu.edu]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

physical and chemical properties of ((1S,3R)-3-aminocyclopentyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of the chiral amino alcohol, ((1S,3R)-3-aminocyclopentyl)methanol. This compound is a valuable building block in medicinal chemistry, and a thorough understanding of its characteristics is essential for its effective use in research and development.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound and its hydrochloride salt is presented below. It is important to note that while some experimental data for related stereoisomers is available, specific experimentally determined values for the (1S,3R) isomer are not widely published. The data presented here is a combination of computed values from reputable chemical databases and available data for closely related analogs.

Table 1: Physical and Chemical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound HCl | Source |

| Molecular Formula | C₆H₁₃NO | C₆H₁₄ClNO | [1][2] |

| Molecular Weight | 115.17 g/mol | 151.63 g/mol | [1][2] |

| CAS Number | 1110772-11-6 | 688810-06-2 | [1] |

| Appearance | Not specified (likely an oil or low-melting solid) | Not specified | |

| Melting Point | Not available | Not available | |

| Boiling Point | Not available (Boiling point for (1S,3S) isomer is 197.3 ± 13.0 °C at 760 mmHg) | Not available | |

| Solubility | Not available | Not available | |

| pKa (predicted) | Not available | Not available | |

| LogP (predicted) | -0.2 | Not available | [2] |

| Hydrogen Bond Donor Count | 2 | 3 | [1][2] |

| Hydrogen Bond Acceptor Count | 2 | 2 | [1][2] |

| Rotatable Bond Count | 1 | 1 | [1][2] |

| Topological Polar Surface Area | 46.3 Ų | 46.2 Ų | [1][2] |

Synthesis and Purification

A general synthetic approach to this class of compounds often involves the stereoselective reduction of a corresponding cyclopentanone or the ring opening of a suitable epoxide. Purification is typically achieved through standard laboratory techniques such as distillation or column chromatography on silica gel.

Spectroscopic Characterization

While specific spectra for this compound are not publicly available, the expected spectroscopic features can be predicted based on its structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would be expected to show a complex pattern of multiplets in the aliphatic region (approximately 1.0-3.5 ppm) corresponding to the cyclopentyl ring protons. A broad singlet corresponding to the amine (-NH₂) protons and another broad singlet for the hydroxyl (-OH) proton would also be anticipated. The chemical shifts of these exchangeable protons would be dependent on the solvent and concentration. The methylene protons of the -CH₂OH group would likely appear as a multiplet.

-

¹³C NMR: The spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule. The carbon bearing the hydroxymethyl group would be expected in the 60-70 ppm region, while the carbon attached to the amino group would appear further downfield. The remaining cyclopentyl carbons would resonate in the aliphatic region.

-

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 115. Subsequent fragmentation would likely involve the loss of water (M-18), ammonia (M-17), or the hydroxymethyl group (M-31).

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H and N-H stretching vibrations. C-H stretching vibrations would be observed around 2850-3000 cm⁻¹. A C-O stretching band would be expected in the 1000-1200 cm⁻¹ region.

Biological Activity and Signaling Pathways

Currently, there is no direct evidence in the public domain linking this compound to specific biological activities or signaling pathways. Its utility appears to be primarily as a chiral building block for the synthesis of pharmacologically active compounds.

It is worth noting that a structurally related compound, (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid ((1S,3R)-ACPD), is a known potent agonist of metabotropic glutamate receptors (mGluRs). This suggests that molecules incorporating the (1S,3R)-3-aminocyclopentyl scaffold may have the potential to interact with various biological targets, warranting further investigation.

Logical Relationship of Characterization

The following diagram illustrates the logical workflow for the characterization of this compound.

Figure 1. Characterization Workflow

Experimental Workflow for a Hypothetical Synthesis

The following diagram outlines a potential experimental workflow for the synthesis and confirmation of this compound.

Figure 2. Hypothetical Synthesis Workflow

References

((1S,3R)-3-aminocyclopentyl)methanol: A Chiral Building Block in Pharmaceutical Synthesis

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of ((1S,3R)-3-aminocyclopentyl)methanol, a valuable chiral building block in modern pharmaceutical synthesis. While not a pharmacologically active agent with a distinct mechanism of action, its stereochemically defined structure is critical for the enantioselective synthesis of complex drug molecules. This document details its physicochemical properties, outlines a representative synthetic protocol for a closely related analog, and illustrates its role in the construction of therapeutically significant compounds. The importance of its specific stereoisomerism in drug design and development is also discussed.

Introduction: The Significance of Chirality in Drug Development

Chirality is a fundamental property of many drug molecules, with different enantiomers often exhibiting distinct pharmacological and toxicological profiles. The use of stereochemically pure starting materials is therefore a cornerstone of modern medicinal chemistry, enabling the synthesis of single-enantiomer drugs with improved efficacy and safety. This compound represents a key chiral intermediate, providing a rigid cyclopentane scaffold with two defined stereocenters and versatile amino and hydroxymethyl functional groups for further chemical elaboration.

Physicochemical Properties

A summary of the key computed physicochemical properties for this compound and its hydrochloride salt is presented below. These properties are essential for its handling, formulation, and reaction optimization.

| Property | This compound | This compound HCl | Reference |

| Molecular Formula | C₆H₁₃NO | C₆H₁₄ClNO | [1][2] |

| Molecular Weight | 115.17 g/mol | 151.63 g/mol | [1][2] |

| IUPAC Name | This compound | This compound;hydrochloride | [1][2] |

| CAS Number | 1110772-11-6 | 688810-06-2 | [2] |

| Topological Polar Surface Area | 46.3 Ų | 46.2 Ų | [1][2] |

| Hydrogen Bond Donor Count | 2 | 3 | [1][2] |

| Hydrogen Bond Acceptor Count | 2 | 2 | [1][2] |

| Rotatable Bond Count | 1 | 1 | [1][2] |

Role in Asymmetric Synthesis

The primary utility of this compound lies in its application as a chiral starting material for the synthesis of more complex molecules. Its rigid cyclopentane core helps to control the spatial orientation of substituents, while the amino and hydroxyl groups provide reactive handles for a variety of chemical transformations.

Below is a diagram illustrating a generalized synthetic pathway for a chiral intermediate, based on a patented method for the synthesis of (1R,3S)-3-aminocyclopentanol hydrochloride.[3]

References

A Technical Review of Aminocyclopentylmethanol Stereoisomers: Synthesis, Separation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of the stereoisomers of aminocyclopentylmethanol and its derivatives. The stereochemical architecture of a molecule is a critical determinant of its biological activity. In drug discovery, different enantiomers and diastereomers of a chiral compound can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles. This document summarizes key synthetic strategies, experimental protocols, and the biological implications of stereoisomerism in aminocyclopentane-based compounds, with a focus on providing a foundational understanding for researchers in drug development.

Stereoselective Synthesis of Aminocyclopentylmethanol Analogs

The controlled synthesis of specific stereoisomers of aminocyclopentylmethanol and related structures is a significant challenge in organic chemistry. The literature provides several strategies, often employing chiral starting materials or stereoselective reactions to achieve high isomeric purity.

One notable approach involves a multi-step synthesis starting from a chiral precursor, leading to a polyhydroxylated aminocyclopentylmethanol derivative. An example is the synthesis of (1R,2S,3S,4R,5R)-4-amino-5-(hydroxyl)cyclopentane-1,2,3-triol, which utilizes a nitrone-alkene cycloaddition as a key stereochemistry-defining step.[1]

Synthetic Workflow for a Polyhydroxylated Aminocyclopentylmethanol Analog

The following diagram illustrates a synthetic pathway for preparing a specific stereoisomer of a substituted aminocyclopentylmethanol.[1]

Experimental Protocols

Synthesis of Aminocyclopentitol 9 via Nitrone-Alkene Cycloaddition [1]

-

Nitrone Formation and Cycloaddition: A sugar-derived olefin (compound 5) is reacted with N-benzylhydroxylamine. This in-situ forms a nitrone intermediate (compound 6).

-

Intramolecular Cycloaddition: The generated nitrone spontaneously undergoes an intramolecular cycloaddition with the alkene moiety to yield a mixture of two diastereomeric isoxazolidines (compounds 7 and 8).

-

Separation and Isolation: The major diastereomer, compound 7, is isolated from the mixture.

-

Catalytic Hydrogenation: The isolated isoxazolidine 7 is subjected to catalytic hydrogenation using Pearlman's catalyst (Pd(OH)2/C). This step opens the isoxazolidine ring and removes the benzyl protecting group.

-

Final Product: The reaction yields the final product, (1R,2S,3S,4R,5R)-4-amino-5-(hydroxymethyl)cyclopentane-1,2,3-triol (9).

Quantitative Data from Synthesis

| Step | Product | Diastereomeric Ratio |

| Nitrone-Alkena Cycloaddition | Isoxazolidines 7 and 8 | 88:11 |

The Critical Role of Stereochemistry in Biological Activity

The three-dimensional arrangement of atoms in a molecule is fundamental to its interaction with biological targets like enzymes and receptors, which are themselves chiral.[2][3] A common principle is that one stereoisomer, the eutomer, is responsible for the desired therapeutic effect, while the other, the distomer, may be less active, inactive, or even cause adverse effects.[2]

For instance, the well-known nonsteroidal anti-inflammatory drug (NSAID) ibuprofen exists as two enantiomers. The (S)-ibuprofen isomer is significantly more potent as an inhibitor of the COX-1 enzyme than the (R)-ibuprofen isomer.[3] Similarly, for the drug ethambutol, the D-isomer is an effective anti-tuberculosis agent, whereas the L-isomer can lead to blindness.[3]

Conceptual Model of Chiral Recognition

The following diagram illustrates the concept of stereoselective binding to a biological receptor.

Biological Evaluation of Related Aminocyclopentane Derivatives

In these studies, the uptake of the radiolabeled compounds in tumor cells is quantified and compared to uptake in healthy tissue. This provides a measure of the compound's potential as an imaging agent.

Quantitative Biological Activity Data

The following table summarizes the in vivo performance of a racemic mixture of [18F]-labeled trans-1-amino-3-fluoro-4-fluorocyclopentane-1-carboxylic acid ([18F]5) in a rat model of gliosarcoma.[4]

| Time Post-Injection | Tumor-to-Contralateral Brain Ratio |

| Not Specified | Up to 2.8 |

Data for [18F]5 in rats with intracranial 9L gliosarcoma.[4]

This data indicates that the compound preferentially accumulates in tumor tissue compared to healthy brain tissue, a desirable characteristic for a PET imaging agent for brain cancer.[4] The transport of this compound into cells was found to be primarily mediated by the L-type amino acid transporter (LAT).[4]

Conclusion

The stereoisomers of aminocyclopentylmethanol and its derivatives represent a class of compounds with significant potential in medicinal chemistry. The stereoselective synthesis of these molecules is achievable through modern organic chemistry techniques, such as asymmetric catalysis and the use of chiral precursors. The profound impact of stereochemistry on biological activity underscores the importance of synthesizing and evaluating stereoisomerically pure compounds in drug discovery and development. While the biological profile of the parent aminocyclopentylmethanol stereoisomers remains an area for further investigation, research on related aminocyclopentane analogs demonstrates their promise as scaffolds for developing novel therapeutic and diagnostic agents. Future work should focus on the development of scalable synthetic routes to all possible stereoisomers of aminocyclopentylmethanol and a systematic evaluation of their biological activities to unlock their full therapeutic potential.

References

- 1. An Improved Stereoselective Synthesis of (1R,2S,3S,4R,5R)-4-Amino-5-(hydroxymethyl)-cyclopentane-1,2,3-triol [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Chiral Resolution Methods for (3-aminocyclopentyl)methanol Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the chiral resolution of (3-aminocyclopentyl)methanol isomers. The separation of these enantiomers is critical in the development of pharmaceuticals, as individual stereoisomers can exhibit significantly different pharmacological and toxicological profiles. This document details the prevalent strategies for resolution, with a focus on diastereomeric salt formation, a widely utilized method for its scalability and efficiency.

Core Concepts in Chiral Resolution

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. For amino alcohols such as (3-aminocyclopentyl)methanol, the presence of both a basic amino group and a hydroxyl group allows for several resolution strategies. The most common methods include:

-

Diastereomeric Salt Formation: This classical method involves reacting the racemic base with an enantiomerically pure chiral acid. The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

-

Enzymatic Resolution: This technique utilizes the stereoselectivity of enzymes, such as lipases, to catalyze a reaction (e.g., acylation) on one enantiomer of the racemate, leaving the other enantiomer unreacted. The reacted and unreacted components can then be separated.

-

Chromatographic Separation: Chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) or gas chromatography (GC) can be used to separate enantiomers based on their differential interactions with the chiral selector of the stationary phase.

While all three methods are viable, diastereomeric salt formation is often the preferred method for large-scale industrial production due to its cost-effectiveness and robustness.

Diastereomeric Salt Resolution of cis-(3-aminocyclopentyl)methanol

A prevalent and effective method for the resolution of racemic cis-(3-aminocyclopentyl)methanol involves the use of a chiral resolving agent, specifically (-)-O,O'-Dibenzoyl-L-tartaric acid. This process selectively crystallizes one diastereomeric salt, allowing for the isolation of the desired enantiomer.

Experimental Protocol: Diastereomeric Salt Formation

The following protocol outlines a typical procedure for the diastereomeric salt resolution of racemic cis-(3-aminocyclopentyl)methanol.

-

Salt Formation:

-

Dissolve racemic cis-(3-aminocyclopentyl)methanol in a suitable solvent, such as a mixture of methanol and water.

-

Add a solution of (-)-O,O'-Dibenzoyl-L-tartaric acid in the same solvent system to the solution of the racemic amine. The molar ratio of the resolving agent to the racemate is a critical parameter to optimize.

-

Heat the mixture to ensure complete dissolution of all components.

-

-

Crystallization:

-

Allow the solution to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath can enhance the yield.

-

The crystallization process is selective for the salt formed between one enantiomer of the amino alcohol and the chiral resolving agent.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the precipitated crystals by filtration.

-

Wash the crystals with a small amount of cold solvent to remove any impurities and the more soluble diastereomer.

-

Dry the crystals under vacuum.

-

-

Liberation of the Enantiomerically Pure Amine:

-

Suspend the isolated diastereomeric salt in a mixture of an aqueous basic solution (e.g., sodium hydroxide) and an organic solvent (e.g., dichloromethane).

-

The base neutralizes the tartaric acid derivative, liberating the free amine into the organic phase.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent to maximize recovery.

-

Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the enantiomerically enriched (3-aminocyclopentyl)methanol.

-

-

Recovery of the Resolving Agent:

-

The aqueous layer containing the sodium salt of the resolving agent can be acidified to precipitate the chiral acid, which can then be recovered by filtration, washed, and dried for reuse.

-

Quantitative Data Summary

The efficiency of a chiral resolution process is evaluated by the yield and the enantiomeric excess (ee) of the product. The following table summarizes typical quantitative data for the resolution of cis-(3-aminocyclopentyl)methanol with (-)-O,O'-Dibenzoyl-L-tartaric acid.

| Parameter | Value |

| Starting Material | Racemic cis-(3-aminocyclopentyl)methanol |

| Resolving Agent | (-)-O,O'-Dibenzoyl-L-tartaric acid |

| Solvent System | Methanol/Water |

| Yield of Diastereomeric Salt | Approximately 40-45% (based on one enantiomer) |

| Enantiomeric Excess (ee) of the Final Product | >99% |

Experimental Workflow Diagram

The following diagram illustrates the key steps in the diastereomeric salt resolution of (3-aminocyclopentyl)methanol.

Conclusion

The chiral resolution of (3-aminocyclopentyl)methanol isomers is a critical step in the synthesis of enantiomerically pure active pharmaceutical ingredients. Diastereomeric salt formation with chiral acids like (-)-O,O'-Dibenzoyl-L-tartaric acid stands out as a robust and scalable method. The detailed protocol and workflow provided in this guide offer a solid foundation for researchers and drug development professionals to successfully implement this resolution strategy. Careful optimization of parameters such as solvent composition, temperature, and stoichiometry is essential to achieve high yields and excellent enantiomeric purity.

The Pivotal Precursor: A Technical Guide to ((1S,3R)-3-aminocyclopentyl)methanol in the Synthesis of Novel Nucleoside Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for potent and selective antiviral and anticancer agents has led to the extensive exploration of nucleoside analogues. These molecules, which mimic natural nucleosides, can interfere with viral replication and cell proliferation by targeting key enzymes such as polymerases and reverse transcriptases. A crucial determinant of the therapeutic potential of these analogues lies in the nature of their sugar-mimicking carbocyclic core. This technical guide focuses on ((1S,3R)-3-aminocyclopentyl)methanol, a chiral cyclopentane derivative that serves as a versatile precursor for a novel class of carbocyclic nucleoside analogues. Its unique stereochemistry and functional groups offer a scaffold for the synthesis of compounds with potentially enhanced biological activity and improved pharmacokinetic profiles. This document provides an in-depth overview of the synthesis, biological evaluation, and mechanism of action of nucleoside analogues derived from this pivotal precursor.

Synthesis of Carbocyclic Nucleoside Analogues from this compound

The synthesis of carbocyclic nucleoside analogues from this compound typically involves a convergent approach where the pre-formed carbocyclic core is coupled with a heterocyclic base. Key synthetic strategies include the Mitsunobu reaction and displacement reactions.

A generalized synthetic workflow is depicted below:

Methodological & Application

Application Note: Protocol for the Chemoselective Boc Protection of ((1S,3R)-3-aminocyclopentyl)methanol

Audience: Researchers, scientists, and drug development professionals.

Introduction The protection of functional groups is a critical strategy in multi-step organic synthesis, preventing unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under various conditions, including exposure to most nucleophiles and bases, and its facile removal under mild acidic conditions.[1][2] When dealing with polyfunctional molecules such as amino alcohols, chemoselectivity is paramount. The inherent higher nucleophilicity of the amino group compared to the hydroxyl group allows for its selective protection.[3]

This document provides a detailed protocol for the N-Boc protection of ((1S,3R)-3-aminocyclopentyl)methanol using di-tert-butyl dicarbonate ((Boc)₂O). The reaction proceeds efficiently and chemoselectively to yield the desired product, tert-butyl ((1S,3R)-3-(hydroxymethyl)cyclopentyl)carbamate, without significant formation of O-Boc or other side products.[1]

Principle of the Method The reaction involves the nucleophilic attack of the primary amine on one of the carbonyl carbons of di-tert-butyl dicarbonate. This forms an unstable carbamic-carbonic anhydride intermediate, which then decomposes to the stable N-Boc carbamate, releasing carbon dioxide and tert-butanol as byproducts. The reaction can be performed under various conditions, including in the presence of a mild base to neutralize the acidic byproduct, or even in aqueous media where the reaction often proceeds rapidly without the need for a catalyst.[4]

Experimental Protocol

1. Materials and Reagents

-

This compound

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol (MeOH), or an Acetone/Water mixture[4]

-

Base (optional): Sodium bicarbonate (NaHCO₃), Triethylamine (Et₃N), or N,N-Diisopropylethylamine (DIPEA)[3][5]

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate or DCM/MeOH mixture)

-

Standard laboratory glassware

-

Magnetic stirrer

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and developing chamber

2. Reaction Procedure

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in the chosen solvent (e.g., Dichloromethane, approx. 10 mL per mmol of amine).

-

Reagent Addition (with base): If using a base, add sodium bicarbonate (2.0 eq) to the solution. Stir the suspension for 5-10 minutes at room temperature.

-

Boc₂O Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 to 1.5 eq) to the mixture. The (Boc)₂O can be added as a solid or dissolved in a small amount of the reaction solvent.

-

Reaction: Stir the reaction mixture vigorously at room temperature.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., 10:1 DCM/MeOH). The reaction is typically complete within 1 to 4 hours, as indicated by the complete consumption of the starting amine.[4]

-

Work-up:

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.

-

Combine the organic layers.

-

Wash the combined organic phase sequentially with saturated aqueous NaHCO₃ solution and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[4]

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the pure tert-butyl ((1S,3R)-3-(hydroxymethyl)cyclopentyl)carbamate.

Data Presentation

The following table summarizes typical reaction parameters for the Boc protection of amines, adaptable for the specified substrate. Yields are generally high for this type of transformation.

| Parameter | Condition | Rationale / Reference |

| Stoichiometry | ||

| Amine | 1.0 eq | Limiting Reagent |

| (Boc)₂O | 1.1 - 1.5 eq | A slight excess ensures complete conversion of the amine.[5] |

| Base (optional) | 1.5 - 3.0 eq | Neutralizes acidic byproducts and can accelerate the reaction.[5] |

| Reaction Conditions | ||

| Solvent | DCM, THF, MeOH, Acetone/H₂O | Solvent choice can depend on substrate solubility and desired work-up.[4][5] |

| Temperature | Room Temperature (20-25 °C) | The reaction is typically efficient at ambient temperature.[4][5] |

| Reaction Time | 1 - 12 hours | Monitored by TLC; often complete in a few hours.[2][4] |

| Outcome | ||

| Typical Yield | 90 - 98% | High yields are consistently reported for this protection method.[4] |

Visualizations

Reaction Scheme

Caption: Chemical equation for the Boc protection of the amino alcohol.

Experimental Workflow

References

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

Application Notes and Protocols for the Synthesis of Carbocyclic Nucleosides from ((1S,3R)-3-aminocyclopentyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbocyclic nucleosides are a class of nucleoside analogues where the furanose or ribose sugar moiety is replaced by a carbocyclic ring, typically a cyclopentane or cyclopentene ring. This structural modification imparts several advantageous properties, including enhanced metabolic stability against enzymatic degradation by phosphorylases and hydrolases, which can lead to improved pharmacokinetic profiles and therapeutic efficacy. The synthesis of these compounds is a key area of research in medicinal chemistry, with many carbocyclic nucleosides demonstrating potent antiviral and anticancer activities.

This document provides detailed application notes and protocols for the synthesis of both purine and pyrimidine carbocyclic nucleosides, utilizing the chiral building block ((1S,3R)-3-aminocyclopentyl)methanol. The methodologies described are based on established synthetic strategies and provide a framework for the laboratory-scale preparation of these important therapeutic candidates.

General Synthetic Strategy

The synthesis of carbocyclic nucleosides from this compound generally follows a convergent approach. This involves the initial synthesis of the carbocyclic core, followed by the stepwise construction or coupling of the desired heterocyclic base (purine or pyrimidine) to the amino group of the cyclopentane ring. Protecting group strategies are often employed to mask reactive functional groups and ensure regioselectivity during the synthesis.

Experimental Protocols

Protocol 1: Synthesis of a Carbocyclic Purine Nucleoside Analogue

This protocol outlines the synthesis of a 6-chloropurine carbocyclic nucleoside, a versatile intermediate that can be further modified to generate a variety of purine analogues, such as adenosine and guanosine derivatives. The procedure is adapted from methodologies reported for similar structures.

Step 1: Condensation of this compound with 2,5-diamino-4,6-dichloropyrimidine

-

To a stirred solution of this compound (1.0 eq) in n-butanol, add 2,5-diamino-4,6-dichloropyrimidine (1.0 eq) and sodium bicarbonate (3.5 eq).

-

Heat the reaction mixture to 95-100°C and maintain for 8 hours.

-

Cool the mixture to 75-80°C and filter to remove inorganic salts.

-

Wash the filter cake with n-butanol.

-

Concentrate the combined filtrate under reduced pressure to afford the crude pyrimidine intermediate.

Step 2: Cyclization to the 6-Chloropurine Ring

-

Dissolve the crude intermediate from Step 1 in n-butanol.

-

Add triethylorthoformate (1.2 eq) and a catalytic amount of sulfuric acid (0.05 eq).

-

Heat the mixture at 65-70°C for 6 hours to effect ring closure.

-

Cool the reaction mixture and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the desired 6-chloropurine carbocyclic nucleoside.

Protocol 2: Synthesis of a Carbocyclic Pyrimidine Nucleoside (Uracil Analogue)

This protocol describes a general method for the construction of a uracil ring onto the aminocyclopentane core, a common strategy for preparing carbocyclic pyrimidine nucleosides.

Step 1: Reaction with a β-Alkoxy-α,β-unsaturated Ester

-

To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol, add a β-alkoxy-α,β-unsaturated ester (e.g., ethyl 3-ethoxyacrylate, 1.1 eq).

-

Heat the mixture at reflux for 12-24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude enamine intermediate.

Step 2: Cyclization with Urea to form the Uracil Ring

-

Dissolve the crude enamine from Step 1 in a solution of sodium ethoxide in ethanol.

-

Add urea (1.5 eq) to the mixture.

-

Heat the reaction at reflux for 18-36 hours.

-

Cool the reaction to room temperature and neutralize with a suitable acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to obtain the carbocyclic uracil nucleoside.

Data Presentation

| Step | Product | Reagents & Conditions | Typical Yield (%) |

| Protocol 1, Step 1 | Pyrimidine Intermediate | This compound, 2,5-diamino-4,6-dichloropyrimidine, NaHCO3, n-butanol, 95-100°C, 8h | 75-85 |

| Protocol 1, Step 2 | 6-Chloropurine Nucleoside | Pyrimidine Intermediate, Triethylorthoformate, H2SO4 (cat.), n-butanol, 65-70°C, 6h | 60-70 |

| Protocol 2, Step 1 | Enamine Intermediate | This compound, Ethyl 3-ethoxyacrylate, Ethanol, Reflux, 12-24h | 80-90 |

| Protocol 2, Step 2 | Carbocyclic Uracil Nucleoside | Enamine Intermediate, Urea, Sodium Ethoxide, Ethanol, Reflux, 18-36h | 50-65 |

Note: Yields are approximate and may vary depending on the specific substrate and reaction scale.

Visualizations

Application Notes and Protocols for the Large-Scale Synthesis of ((1S,3R)-3-aminocyclopentyl)methanol

Audience: Researchers, scientists, and drug development professionals.

Introduction

((1S,3R)-3-aminocyclopentyl)methanol is a crucial chiral building block in the synthesis of various pharmaceutical compounds, particularly carbocyclic nucleoside analogues. These analogues are a significant class of antiviral and anticancer agents. The precise stereochemistry of the amino and hydroxymethyl groups on the cyclopentane ring is critical for the biological activity of the final drug substance. Therefore, a robust and scalable synthetic process that ensures high stereochemical purity is paramount for industrial production.

This document provides a detailed protocol for the large-scale synthesis of this compound, based on established methodologies for the preparation of related chiral aminocyclopentanol derivatives. The presented synthetic route is designed to be efficient, cost-effective, and amenable to scale-up, addressing the challenges of chiral control and purification.

Synthetic Strategy Overview

The synthesis commences with a hetero-Diels-Alder reaction between cyclopentadiene and a chiral N-acylhydroxylamine derivative to establish the initial stereochemistry. Subsequent steps involve the reduction of the resulting bicyclic intermediate, enzymatic resolution to enhance enantiomeric purity, hydrogenation of the double bond, and finally, reduction of a lactam or a related functional group to yield the desired aminocyclopentyl)methanol.

Experimental Protocols

Protocol 1: Synthesis of Chiral Bicyclic Lactam

This protocol outlines the initial steps to construct the chiral cyclopentane backbone.

Materials:

-

(-)-Vince Lactam (or racemic Vince Lactam for subsequent resolution)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-Dimethylaminopyridine (DMAP)

-

Ethyl acetate

-

Hexanes

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of (-)-Vince Lactam (1.0 eq) in ethyl acetate, add di-tert-butyl dicarbonate (1.1 eq) and a catalytic amount of DMAP.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the N-Boc protected Vince Lactam.

Protocol 2: Reductive Ring Opening and Formation of the Aminocyclopentyl Methanol Backbone

This protocol details the crucial reduction step to generate the target molecule's core structure.

Materials:

-

N-Boc protected Vince Lactam (from Protocol 1)

-

Lithium aluminum hydride (LAH) or Sodium borohydride (NaBH₄)

-

Anhydrous tetrahydrofuran (THF) or Methanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

Procedure:

-

For LAH reduction: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), suspend lithium aluminum hydride (2.0-3.0 eq) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of N-Boc protected Vince Lactam (1.0 eq) in anhydrous THF to the LAH suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction by TLC.

-

Cool the reaction mixture to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then water again.

-

Filter the resulting aluminum salts and wash thoroughly with THF.

-

Concentrate the filtrate under reduced pressure to obtain the crude N-Boc protected this compound.

-

For NaBH₄ reduction (if starting from a suitable ester precursor): Dissolve the ester in methanol and cool to 0 °C. Add sodium borohydride portion-wise and stir for 2-4 hours. Quench the reaction with acetone and adjust the pH. Extract the product with an organic solvent.

-

Deprotection: Dissolve the crude N-Boc protected product in a suitable solvent (e.g., methanol, dioxane) and add a solution of hydrochloric acid. Stir at room temperature until deprotection is complete (monitored by TLC).

-

Concentrate the reaction mixture and triturate with diethyl ether to precipitate the hydrochloride salt of this compound.

-

The free amine can be obtained by neutralization with a base.

Data Presentation

The following tables summarize typical quantitative data for the key steps in the synthesis.

Table 1: Reaction Yields and Purity

| Step | Product | Typical Yield (%) | Purity (by HPLC/GC) |

| Protocol 1 | N-Boc protected Vince Lactam | 90-95 | >98% |

| Protocol 2 (LAH Reduction & Deprotection) | This compound hydrochloride | 75-85 | >99% |

Table 2: Reagent Quantities for a 100g Scale Synthesis (Protocol 2)

| Reagent | Molecular Weight ( g/mol ) | Moles | Quantity |

| N-Boc protected Vince Lactam | 211.25 | 0.473 | 100 g |

| Lithium Aluminum Hydride | 37.95 | 0.946 | 35.9 g |

| Anhydrous THF | - | - | 1.5 L |

| Hydrochloric Acid (4M in Dioxane) | - | - | 500 mL |

Mandatory Visualizations

Synthetic Pathway Diagram

Caption: Synthetic route to this compound.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Application Notes and Protocols: ((1S,3R)-3-aminocyclopentyl)methanol as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

((1S,3R)-3-aminocyclopentyl)methanol is a valuable chiral building block in medicinal chemistry, particularly in the synthesis of carbocyclic nucleoside analogues. Its rigid cyclopentane core serves as a stable isostere for the furanose sugar moiety found in natural nucleosides. This substitution offers several advantages, including increased metabolic stability against enzymatic cleavage by phosphorylases, which can enhance the pharmacokinetic profile of potential drug candidates. The specific stereochemistry of this compound allows for the precise spatial arrangement of substituents, which is crucial for molecular recognition and interaction with biological targets. This document provides an overview of its application, particularly in the development of antiviral agents, and includes detailed protocols for the synthesis of key intermediates.

Applications in Drug Discovery

The primary application of this compound lies in the synthesis of carbocyclic nucleoside analogues, a class of compounds with significant therapeutic potential, most notably as antiviral agents. These analogues mimic natural nucleosides and can act as inhibitors of viral polymerases, crucial enzymes for viral replication. By replacing the oxygen atom in the ribose ring with a methylene group, carbocyclic nucleosides exhibit enhanced stability towards enzymatic degradation.

One of the most prominent therapeutic areas for these analogues is in the treatment of viral infections, including those caused by HIV, hepatitis B virus (HBV), and herpesviruses. The chiral amine and hydroxymethyl functionalities of this compound serve as key handles for the introduction of various purine and pyrimidine bases, as well as for further derivatization to modulate solubility, cell permeability, and biological activity.

While direct evidence for the use of this compound in the synthesis of the approved antiviral drug Abacavir is not prevalent in publicly available literature, the structurally similar synthon, (1S,4R)-4-amino-2-cyclopentene-1-methanol, is a known key intermediate. This highlights the importance of the aminocyclopentyl methanol scaffold in the development of potent antiviral medications. Research has also explored the use of closely related analogues, such as (1S,3R)-3-amino-2,2,3-trimethylcyclopentylmethanol, for the synthesis of novel carbocyclic nucleosides.[1]

Data Presentation

The following table summarizes representative data for carbocyclic nucleoside analogues synthesized from a close structural analogue of the topic compound, (1S,3R)-3-amino-2,2,3-trimethylcyclopentylmethanol. This data is presented to illustrate the potential of this class of compounds, although the antiviral activity of these specific derivatives was found to be marginal.[1]

| Compound | Nucleobase | Yield (%) | Antiviral Activity | Cytotoxicity |

| 1 | Adenine | 65 | Marginal | Not specified |

| 2 | 8-Azapurine | 58 | Marginal | Not specified |

| 3 | Uridine | 72 | Marginal | Not specified |

Data adapted from Nieto, M. I. et al. Nucleosides Nucleotides. 1999, 18(10), 2253-63.[1]

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of carbocyclic nucleoside analogues from structurally similar aminocyclopentanol derivatives and are provided as a guide for researchers.

Protocol 1: Synthesis of a Carbocyclic Adenosine Analogue

This protocol describes the coupling of this compound with 6-chloropurine, followed by ammonolysis to yield the corresponding adenosine analogue.

Materials:

-

This compound

-

6-Chloropurine

-

Triethylamine (TEA)

-

n-Butanol

-

Ammonia in Methanol (7N solution)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Methanol

-

Dichloromethane

Procedure:

-

Coupling Reaction:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and 6-chloropurine (1.0 eq) in n-butanol.

-

Add triethylamine (1.5 eq) to the mixture.

-

Heat the reaction mixture to reflux and stir for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate and methanol to obtain the 6-chloro-substituted intermediate.

-

-

Ammonolysis:

-

Dissolve the purified 6-chloro-substituted intermediate in a 7N solution of ammonia in methanol.

-

Transfer the solution to a sealed pressure vessel.

-

Heat the mixture at 100 °C for 12 hours.

-

After cooling to room temperature, carefully open the vessel in a well-ventilated fume hood.

-

Evaporate the solvent under reduced pressure.

-

Purify the residue by silica gel column chromatography using a dichloromethane/methanol gradient to afford the final carbocyclic adenosine analogue.

-

Protocol 2: Synthesis of a Carbocyclic Uridine Analogue

This protocol outlines a potential pathway for the synthesis of a carbocyclic uridine analogue, which would typically involve the reaction of the aminocyclopentyl scaffold with a pre-functionalized pyrimidine derivative.

Materials:

-

This compound

-

A suitable activated uridine precursor (e.g., a 2,4-dichloro-5-substituted pyrimidine)

-

A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

N-Alkylation:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add DIPEA (1.5 eq) to the solution.

-

Add the activated uridine precursor (1.0 eq) dropwise at room temperature.

-

Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) for 12-24 hours, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the desired carbocyclic uridine analogue.

-

Visualizations

The following diagrams illustrate key concepts related to the application of this compound in drug discovery.

Caption: Synthetic workflow for carbocyclic nucleoside analogues.

Caption: Mechanism of action for polymerase inhibition.

References

Applications of ((1S,3R)-3-aminocyclopentyl)methanol in Medicinal Chemistry: A Detailed Overview

Introduction

((1S,3R)-3-aminocyclopentyl)methanol is a chiral bifunctional building block that has garnered significant interest in medicinal chemistry. Its rigid cyclopentane scaffold, coupled with the stereospecific placement of amino and hydroxymethyl groups, provides a valuable platform for the synthesis of complex molecules with specific pharmacological activities. This document provides detailed application notes and protocols concerning its use, with a primary focus on its role in the development of C-C chemokine receptor 2 (CCR2) antagonists for the treatment of inflammatory diseases.

Application 1: Core Scaffold for CCR2 Antagonists

The most prominent application of a derivative of this compound is in the discovery of potent and selective CCR2 antagonists. One such example is the clinical candidate PF-4254196, developed for the treatment of inflammatory conditions. The this compound core serves as a central scaffold to which other pharmacophoric groups are attached to achieve high binding affinity and desirable pharmacokinetic properties.

Signaling Pathway of CCR2

CCR2 is a G protein-coupled receptor (GPCR) that plays a pivotal role in the inflammatory response. Its primary ligand is the chemokine CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1). The binding of CCL2 to CCR2 on the surface of immune cells, particularly monocytes, triggers a signaling cascade that leads to their migration from the bloodstream into tissues. This process is a key driver of inflammation in various diseases, including atherosclerosis, rheumatoid arthritis, and type 2 diabetes.

Quantitative Data: In Vitro Activity of PF-4254196

The following table summarizes the in vitro pharmacological data for PF-4254196, a CCR2 antagonist incorporating a derivative of this compound.

| Assay Type | Species | IC50 (nM) |

| CCR2 Binding | Human | 5.2 |

| CCR2 Binding | Mouse | 17 |

| CCR2 Binding | Rat | 13 |

| Chemotaxis | Human | 3.9 |

| Chemotaxis | Mouse | 16 |

| Chemotaxis | Rat | 2.8 |

Experimental Protocols

Synthesis of this compound

A key starting material for the synthesis of CCR2 antagonists like PF-4254196 is this compound. A representative synthetic approach is outlined below, starting from a commercially available chiral lactam.[1]

Workflow for the Synthesis of this compound

Protocol:

-

Reduction of the Lactam: To a solution of tert-butyl (1S,4R)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (1 equivalent) in methanol, add sodium borohydride (2 equivalents) portion-wise at 0 °C. Stir the reaction mixture at room temperature for 3 hours.[1]

-

Boc Protection: After completion of the reduction, the resulting lactam is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in an appropriate solvent like acetonitrile.[1]

-

Lactam Reduction: The Boc-protected lactam is then reduced to the corresponding amine using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (THF).

-

Deprotection: The Boc protecting group is removed under acidic conditions, for instance, with trifluoroacetic acid (TFA) in dichloromethane or with hydrochloric acid in an appropriate solvent, to yield the final product, this compound.

Biological Evaluation Protocols

1. CCR2 Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound to the CCR2 receptor.

Materials:

-

Cell membranes prepared from a cell line overexpressing human CCR2.

-

Radioligand, e.g., [¹²⁵I]-CCL2.

-

Test compound (e.g., PF-4254196).

-

Assay buffer (e.g., 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).

-

96-well filter plates.

-

Scintillation counter.

Protocol:

-

In a 96-well plate, add the assay buffer, the radioligand at a fixed concentration (typically at its Kd value), and varying concentrations of the test compound.

-

Initiate the binding reaction by adding the cell membrane preparation.

-

Incubate the plate at room temperature for a specified period (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through the filter plate, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

-

Measure the radioactivity retained on the filter using a scintillation counter.

-

Calculate the IC50 value by plotting the percentage of specific binding against the logarithm of the test compound concentration.

2. Monocyte Chemotaxis Assay

This functional assay measures the ability of a compound to inhibit the migration of monocytes in response to a chemoattractant like CCL2.

Materials:

-

Primary human monocytes or a monocyte-like cell line (e.g., THP-1).

-

Chemoattractant: human recombinant CCL2.

-

Test compound.

-

Chemotaxis chamber (e.g., Boyden chamber or Transwell® inserts with a 5 µm pore size membrane).

-

Assay medium (e.g., RPMI 1640 with 0.5% BSA).

-

Cell viability/quantification reagent (e.g., Calcein-AM or CellTiter-Glo®).

Protocol:

-

Place the assay medium containing the chemoattractant (CCL2) in the lower chamber of the chemotaxis plate.

-

Pre-incubate the monocytes with varying concentrations of the test compound.

-

Add the pre-incubated monocytes to the upper chamber (the insert).

-

Incubate the plate at 37°C in a 5% CO₂ incubator for a period that allows for cell migration (e.g., 2-4 hours).

-

After incubation, remove the non-migrated cells from the top of the membrane.

-

Quantify the number of migrated cells in the lower chamber using a suitable detection method (e.g., fluorescence of Calcein-AM-labeled cells or luminescence from a cell viability assay).

-

Calculate the IC50 value by plotting the percentage of inhibition of cell migration against the logarithm of the test compound concentration.

Workflow for Monocyte Chemotaxis Assay

Other Potential Applications

While the development of CCR2 antagonists is the most well-documented application, the structural features of this compound suggest its potential as a scaffold in other areas of medicinal chemistry. A patent has indicated its utility in the preparation of pyrazolo[3,4-b]pyridine derivatives as potential kinase modulators.[] The rigid cyclopentane core can help in positioning substituents in a defined three-dimensional space, which is crucial for specific interactions with the binding sites of various enzymes and receptors. Further exploration of this versatile building block in the synthesis of novel therapeutic agents is warranted.

References

Application Notes and Protocols for the Characterization of ((1S,3R)-3-aminocyclopentyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of ((1S,3R)-3-aminocyclopentyl)methanol, a chiral synthetic intermediate with applications in pharmaceutical development. The protocols described herein cover structural elucidation and purity assessment using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), with a specific focus on chiral separation techniques to ensure enantiomeric purity.

Introduction

This compound is a chiral bifunctional molecule containing both a primary amine and a primary alcohol on a cyclopentane scaffold. The specific stereochemistry of this compound is crucial for its intended biological activity and efficacy in pharmaceutical applications. Therefore, robust analytical methods are required to confirm its chemical structure, determine its purity, and, most importantly, to verify its enantiomeric integrity. These application notes provide a suite of analytical techniques and detailed protocols to achieve a thorough characterization of this molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its hydrochloride salt are presented in Table 1.

Table 1: Physicochemical Data of this compound and its Hydrochloride Salt

| Property | This compound | This compound HCl | Reference(s) |

| Molecular Formula | C₆H₁₃NO | C₆H₁₄ClNO | [1] |

| Molecular Weight | 115.18 g/mol | 151.63 g/mol | [1] |

| CAS Number | 1110772-11-6 | 688810-06-2 | [1] |

| Appearance | Colorless oil (predicted) | White to off-white solid (predicted) | |

| Boiling Point | Not available | Not available | |

| Melting Point | Not available | Not available | |

| Solubility | Soluble in water and polar organic solvents | Soluble in water |

Analytical Techniques and Protocols

A multi-pronged analytical approach is recommended for the complete characterization of this compound. The logical workflow for this characterization is depicted in the following diagram.

Caption: Workflow for the synthesis and analytical characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the connectivity and stereochemistry of this compound.

3.1.1. Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or MeOD). The choice of solvent will depend on the sample's solubility.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm, HDO at 4.79 ppm, or CHD₂OD at 3.31 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-220 ppm, 512-1024 scans, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm or MeOD at 49.00 ppm).

-

-

2D NMR (Optional but Recommended):

-

Acquire COSY (Correlation Spectroscopy) to establish ¹H-¹H spin-spin coupling networks.

-

Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

-

3.1.2. Expected Spectral Data

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| -CH₂OH | ~3.5 | ~65 |

| -CH-NH₂ | ~3.0 - 3.5 | ~50 - 55 |

| Cyclopentyl CH | ~1.2 - 2.2 | ~30 - 45 |

| Cyclopentyl CH₂ | ~1.2 - 2.2 | ~25 - 35 |

Note: These are estimated values and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

3.2.1. Experimental Protocol: GC-MS (for the free base)

-

Sample Preparation: Prepare a dilute solution (10-100 µg/mL) of the free base form of this compound in a volatile organic solvent such as methanol or dichloromethane.

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Conditions:

-

Column: A nonpolar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

-

Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 30 to 200.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

3.2.2. Experimental Protocol: LC-MS (for the hydrochloride salt)

-

Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the hydrochloride salt in a mixture of water and a polar organic solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a high-performance liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.

-

LC Conditions:

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of a volatile modifier such as formic acid or ammonium acetate to improve ionization.

-

Flow Rate: 0.2-0.5 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Mass Range: Scan from m/z 50 to 200.

-

Capillary Voltage: 3-4 kV.

-

Drying Gas Flow and Temperature: Optimize according to the instrument manufacturer's recommendations.

-

3.2.3. Expected Mass Spectral Data

The expected mass spectral data for this compound is summarized in Table 3.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Expected m/z (EI) | Expected m/z (ESI) |

| [M]⁺ | 115.1 | - |

| [M+H]⁺ | - | 116.1 |

| [M-H₂O]⁺ | 97.1 | - |

| [M-NH₃]⁺ | 98.1 | - |

| [CH₂NH₂]⁺ | 30.0 | - |

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Separation

HPLC is a critical technique for assessing the purity of the compound and for separating its enantiomers to determine the enantiomeric excess (e.e.).

3.3.1. Experimental Protocol: Reversed-Phase HPLC for Purity Analysis

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

-

Instrumentation: A standard HPLC system with a UV detector.

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or 10 mM ammonium bicarbonate) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Ambient or controlled at 25-30 °C.

-

Detection: UV at a low wavelength (e.g., 200-210 nm) as the analyte lacks a strong chromophore.

-

Injection Volume: 10 µL.

-

-

Data Analysis: Calculate the purity by the area percentage method.

3.3.2. Experimental Protocol: Chiral HPLC for Enantiomeric Separation

The separation of enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based CSPs are often effective for separating amino alcohols.

Caption: Workflow for chiral HPLC method development and analysis.

-

Sample Preparation: Prepare a solution of the racemic or enantiomerically enriched sample in the mobile phase at a concentration of about 0.5-1 mg/mL.

-

Instrumentation: HPLC system with a UV or other suitable detector.

-

Chiral HPLC Conditions (Example):

-